molecular formula C17H22N2O2 B1202586 1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol

1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol

Cat. No. B1202586
M. Wt: 286.37 g/mol
InChI Key: UEBKCGDQDVQRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol is a member of benzimidazoles.

Scientific Research Applications

  • Molecular Organization Studies : A study explored the effects of ionic liquid cations, including compounds similar to 1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol, on the molecular organization of water. This research provides insights into the hydration and interaction patterns of such compounds (Miki, Westh, Nishikawa, & Koga, 2005).

  • DNA Binding and Cytotoxicity : Benzimidazole-based compounds have been synthesized and evaluated for their ability to bind DNA and exhibit cytotoxicity. This research is significant in understanding the potential therapeutic applications of these compounds, including their use in cancer treatment (Paul et al., 2015).

  • Synthetic Chemistry Applications : Research has been conducted on the synthesis of various compounds using benzimidazoles, demonstrating the versatility of these compounds in creating a range of chemical products. This underscores their importance in synthetic organic chemistry (Strakov et al., 1997).

  • Functional Models for Enzymatic Sites : Studies have been conducted to create functional models for enzymatic sites using benzimidazole derivatives. This research is crucial for understanding and mimicking the biological activities of enzymes (Zippel et al., 1996).

  • Pharmacological Evaluation : Certain derivatives of this compound have been evaluated for their potential as sodium channel blockers, indicating their significance in the development of treatments for conditions like stroke (Seki et al., 2012).

properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-(cyclohex-3-en-1-ylmethoxy)propan-2-ol

InChI

InChI=1S/C17H22N2O2/c20-15(12-21-11-14-6-2-1-3-7-14)10-19-13-18-16-8-4-5-9-17(16)19/h1-2,4-5,8-9,13-15,20H,3,6-7,10-12H2

InChI Key

UEBKCGDQDVQRRE-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)COCC(CN2C=NC3=CC=CC=C32)O

Canonical SMILES

C1CC(CC=C1)COCC(CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol
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1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol
Reactant of Route 3
1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol
Reactant of Route 4
1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol
Reactant of Route 5
1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(1-Benzimidazolyl)-3-(1-cyclohex-3-enylmethoxy)-2-propanol

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